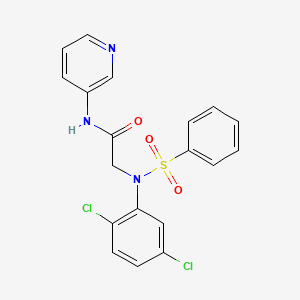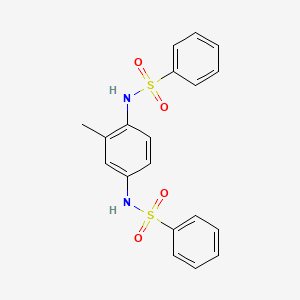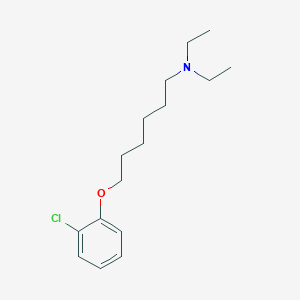
N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as DCPG, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCPG is a glycine transporter type 1 (GlyT1) inhibitor, which means that it can increase the concentration of glycine in the brain. This can have a range of effects on the nervous system, including the potential to treat neurological and psychiatric disorders.
作用机制
N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide works by inhibiting the GlyT1 transporter, which is responsible for removing glycine from the synaptic cleft in the brain. By inhibiting GlyT1, N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide can increase the concentration of glycine in the brain, which can have a range of effects on the nervous system. Glycine is an important neurotransmitter that is involved in a range of physiological processes, including the modulation of NMDA receptor activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide are complex and depend on a range of factors, including the concentration of the compound, the duration of exposure, and the specific cell types involved. Studies have shown that N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide can increase the concentration of glycine in the brain, which can have a range of effects on the nervous system. These effects include the modulation of NMDA receptor activity, which is important for synaptic plasticity and learning and memory.
实验室实验的优点和局限性
N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has several advantages for use in lab experiments, including its high potency and selectivity for GlyT1. This makes it a useful tool for investigating the role of glycine in the nervous system and for developing potential therapies for neurological and psychiatric disorders. However, there are also limitations to using N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide in lab experiments, including its potential toxicity and the need for careful dosing and administration to ensure accurate results.
未来方向
There are several future directions for research on N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide and its potential therapeutic applications. One area of interest is the development of more selective GlyT1 inhibitors that can target specific cell types in the brain. Another direction is the investigation of N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Additionally, there is a need for further studies to elucidate the mechanisms of action of N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide and its effects on the nervous system.
合成方法
The synthesis of N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide involves a series of chemical reactions that result in the formation of the final compound. The process typically involves the use of various reagents and solvents, as well as purification steps to ensure the final product is of high purity. Several synthesis methods have been reported in the literature, including the use of palladium-catalyzed coupling reactions and Suzuki-Miyaura cross-coupling reactions.
科学研究应用
N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have shown that N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide can increase the concentration of glycine in the brain, which can have a range of effects on the nervous system. This has led to investigations into the potential therapeutic applications of N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide for neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c20-14-8-9-17(21)18(11-14)24(28(26,27)16-6-2-1-3-7-16)13-19(25)23-15-5-4-10-22-12-15/h1-12H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMNXZLOXNRJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-pyridin-3-ylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111708.png)
![2-[3-(2-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5111712.png)
![2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B5111728.png)
![ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5111732.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5111744.png)
![1-methyl-2-(3,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5111752.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5111754.png)
![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)

![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)